Sulfametrole

Descripción general

Descripción

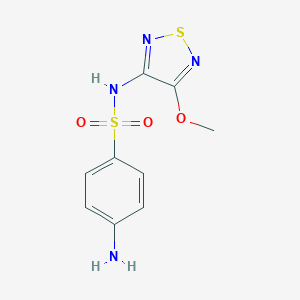

Sulfametrole is a sulfonamide antibacterial . It can be given with trimethoprim . It is an approved drug and is used in combination intravenous products for various bacterial infections .

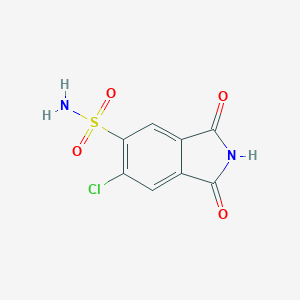

Molecular Structure Analysis

Sulfametrole has a molecular formula of C9H10N4O3S2 and a molar mass of 286.32 g/mol . The geometrical features of the thiadiazole ring indicate some -electron delocalization inside the ring .

Aplicaciones Científicas De Investigación

Clinical Applications in Combination Therapy

Sulfametrole (SMT): , when combined with trimethoprim (TMP) , is used in clinical settings to treat difficult-to-treat infections, especially when administered intravenously . This combination is particularly considered for its enhanced pharmacokinetic and pharmacodynamic properties.

Antibacterial Activity

The TMP/SMT combination has been evaluated for its antibacterial efficacy. It provides an alternative choice for treating bacterial infections, particularly those resistant to conventional antibiotics .

Pharmacokinetic/Pharmacodynamic Evidence

Clinical studies have focused on the pharmacokinetic/pharmacodynamic (PK/PD) evidence of TMP/SMT. These studies aim to optimize dosing regimens to achieve the best therapeutic outcomes while minimizing the risk of resistance .

Metal Complexes in Drug Discovery

Sulfametrole has been used to synthesize Schiff base metal complexes, which are studied for their potential in drug discovery. These complexes, including those with Fe (III), Co (II), and Ni (II), show promise in developing new pharmaceuticals .

Bioactivity Applications

Research into Schiff bases derived from sulfametrole has highlighted their broad range of bioactivities. These include anticonvulsant, antibacterial, antifungal, anticancer, antiviral, and HIV-fighting properties .

Antifungal and Antimalarial Properties

Sulfametrole-based compounds are being explored for their antifungal and antimalarial properties. This research is crucial in the context of increasing resistance to existing antifungal and antimalarial drugs .

Antiproliferative Qualities

The antiproliferative qualities of sulfametrole-derived compounds are under investigation, which could lead to new treatments for various types of cancer .

Antiviral and HIV Medications

The potential of sulfametrole in the development of antiviral agents and medications to combat HIV is a significant area of research. This includes studying the efficacy of sulfametrole compounds in various stages of viral replication and HIV progression .

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-N-(4-methoxy-1,2,5-thiadiazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3S2/c1-16-9-8(11-17-12-9)13-18(14,15)7-4-2-6(10)3-5-7/h2-5H,10H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZOYMGQQVNAMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NSN=C1NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865655 | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfametrole | |

CAS RN |

32909-92-5 | |

| Record name | Sulfametrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32909-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfametrole [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032909925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfametrole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15975 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfametrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfametrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.611 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5AK41IPQG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

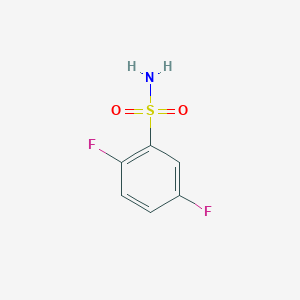

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Sulfametrole is a sulfonamide antibacterial agent that acts as a competitive inhibitor of dihydropteroate synthase (DHPS) [, , , ]. This enzyme is crucial for the bacterial synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for bacterial DNA synthesis [, , ].

A: Trimethoprim inhibits dihydrofolate reductase (DHFR), another enzyme in the same folic acid synthesis pathway as DHPS [, , , ]. The combined blockade of DHPS by Sulfametrole and DHFR by Trimethoprim creates a synergistic effect, resulting in potent bactericidal activity [, , , , , , , ].

A: The molecular formula of Sulfametrole is C9H10N4O3S2, and its molecular weight is 286.33 g/mol [].

A: Yes, spectroscopic studies have been conducted on Sulfametrole. The geometric features of the thiadiazole ring, as determined by X-ray crystallography, indicate some π-electron delocalization within the ring []. Furthermore, the benzene and thiadiazole rings are nearly perpendicular to each other [].

A: Yes, studies have explored the stability of Sulfametrole in combination with Trimethoprim. These studies revealed that Sulfametrole forms a stable 1:1 molecular complex with Trimethoprim [, ]. This complexation can impact the pharmaceutical quality of such combinations [].

ANone: There are no reports in the provided research articles suggesting that Sulfametrole exhibits catalytic properties. As a sulfonamide antibacterial, its primary mode of action revolves around enzyme inhibition rather than catalysis.

A: While the provided articles do not explicitly detail computational studies on Sulfametrole, the research on Tetroxoprim-Sulfametrole complexes [] highlights the use of theoretical phase diagrams. Such diagrams can be generated using computational methods, suggesting potential applications of computational chemistry in understanding Sulfametrole's properties and interactions.

A: While the provided articles do not delve into specific SAR studies for Sulfametrole, they underscore the importance of the sulfonamide moiety for antibacterial activity [, , , ]. Modifications to this group could significantly impact Sulfametrole's ability to inhibit DHPS and, consequently, its antibacterial efficacy.

A: One study describes the development of an intravenously administrable aqueous solution of Sulfametrole and Trimethoprim utilizing malic acid, L-serine, and/or L-threonine as solubilizing agents []. This formulation aims to enhance the solubility and stability of the drug combination.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole. Information regarding specific SHE regulations is not discussed in these articles.

A: Research indicates that Sulfametrole's pharmacokinetics are significantly influenced by renal function. Patients with impaired renal function exhibit increased elimination half-life times and higher plasma concentrations of both Sulfametrole and its metabolites, leading to cumulation, especially of the metabolized portion of the drug []. This accumulation necessitates dose adjustments for patients with renal impairment [].

A: Studies show that Sulfametrole effectively reaches therapeutic concentrations in various tissues, including lung tissue [] and prostate tissue []. In a study involving patients with pulmonary tumors, Sulfametrole concentrations in lung tissue were found to be clinically significant []. Similarly, research on patients undergoing prostatectomy demonstrated substantial Sulfametrole concentrations in prostate tissue [].

A: Clinical trials have demonstrated the effectiveness of Sulfametrole-Trimethoprim combinations in treating chancroid. A study found a single dose of Sulfametrole-Trimethoprim to be highly effective in curing chancroid in men []. Another study showed similar success in treating women with chancroid using a single-dose regimen [].

A: Resistance to Sulfametrole, like other sulfonamides, primarily arises from mutations in the dihydropteroate synthase (DHPS) enzyme, reducing its binding affinity to the drug [, , ]. Additionally, bacteria can acquire resistance genes, such as sul1 and sul2, which encode altered DHPS enzymes with decreased susceptibility to sulfonamides [].

A: Yes, cross-resistance among sulfonamides is a concern. The widespread use of sulfonamides has contributed to the selection and dissemination of resistance genes, leading to a decrease in their effectiveness against certain bacterial infections, particularly those caused by Enterobacteriaceae harboring extended-spectrum β-lactamases (ESBLs) and carbapenemases [].

ANone: Information regarding the specific toxicology and safety profile of Sulfametrole is not extensively discussed in the provided research articles.

ANone: The provided research articles primarily focus on the pharmacological and clinical aspects of Sulfametrole and do not provide detailed information on these topics.

A: Research comparing Sulfametrole-Trimethoprim to Co-trimoxazole indicates similar resistance patterns. While both combinations remain effective against many pathogens, a slight increase in resistance, particularly among Staphylococcus, Klebsiella, and Serratia species, has been observed []. This highlights the ongoing challenge of antimicrobial resistance and the need for continued surveillance and development of new therapeutic options.

A: Research on Sulfametrole, particularly regarding resistance mechanisms, has broader implications for understanding bacterial adaptation to antibacterial agents. The identification of mutations in the DHPS enzyme and the spread of resistance genes, like sul1 and sul2, provides valuable insights into the evolutionary strategies employed by bacteria to evade antimicrobial action [, , ]. This knowledge is crucial for developing new drugs and treatment strategies to combat bacterial resistance effectively.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aR)-1-(6,6-difluoro-7-hydroxy-7-methyloctan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B47505.png)

![3-[(Carboxymethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B47517.png)

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)